Iron, bis(eta5-2,4-cyclopentadien-1-yl)-

Description

BenchChem offers high-quality Iron, bis(eta5-2,4-cyclopentadien-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron, bis(eta5-2,4-cyclopentadien-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

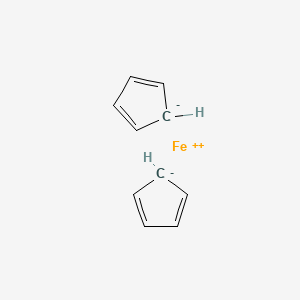

cyclopenta-1,3-diene;iron(2+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWOOEGAPBSYNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Fe |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51937-67-8 |

Source

|

| Details | Compound: Ferrocene polymer | |

| Record name | Ferrocene polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51937-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

186.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-54-5 |

Source

|

| Record name | Ferrocene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrocene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FERROCENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96PKG90JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Crystal Structure Analysis of Ferrocene [Fe(η⁵-C₅H₅)₂]

Introduction: The Archetypal Sandwich Compound

Since its serendipitous discovery in 1951, ferrocene, or bis(η⁵-cyclopentadienyl)iron(II), has stood as a cornerstone of modern organometallic chemistry.[1] Its remarkable "sandwich" structure, where a central iron atom is bonded to two parallel cyclopentadienyl (Cp) rings, ignited a revolution in the understanding of chemical bonding and molecular architecture.[1] This guide provides a comprehensive technical overview of the crystal structure analysis of ferrocene, intended for researchers, scientists, and professionals in drug development who leverage structural chemistry for molecular design and characterization.

Ferrocene's exceptional stability, stemming from its 18-electron configuration, and its rich electrochemistry make it a valuable moiety in materials science, catalysis, and as a scaffold in medicinal chemistry.[2][3] Understanding its precise three-dimensional structure is paramount to harnessing its properties. This document delves into the experimental and computational methodologies for determining its crystal structure, interprets the key structural parameters, and discusses the fascinating polymorphic and conformational behavior of this iconic molecule.

Part 1: The Solid-State Architecture of Ferrocene: Polymorphism and Conformations

A key feature of ferrocene's solid-state structure is its existence in multiple crystalline forms, or polymorphs, which are highly dependent on temperature and pressure. These polymorphic transitions are intimately linked to the rotational orientation of the two cyclopentadienyl rings relative to each other. The two primary conformations are the eclipsed (D₅h symmetry) and the staggered (D₅d symmetry) forms.[4][5]

-

Eclipsed Conformation (D₅h): The carbon atoms of the two Cp rings are aligned.[4]

-

Staggered Conformation (D₅d): One Cp ring is rotated by 36° relative to the other, minimizing steric hindrance between the carbon atoms.[4]

While the staggered conformation is energetically more stable due to reduced electron-electron repulsion, the energy barrier to rotation is small, allowing for dynamic behavior.[4] In the gas phase, the eclipsed conformation is favored.[2][6] However, in the solid state, intermolecular packing forces play a crucial role in determining the observed conformation.[1][6]

Ferrocene exhibits at least three well-characterized polymorphs:

-

Monoclinic Phase (Polymorph I): Stable from 164 K up to its melting point, this phase features a staggered conformation of the Cp rings.[1][2] The space group is P2₁/a.[7]

-

Triclinic Phase (Polymorph II): Below 164 K, ferrocene undergoes a phase transition to a triclinic form where the Cp rings are slightly distorted from the ideal eclipsed conformation by about 9°.[1]

-

Orthorhombic Phase (Polymorph III): Below 110 K, an orthorhombic crystal lattice is observed, in which the Cp rings are ordered and adopt an eclipsed conformation.[1][2]

A high-pressure study has also revealed an isostructural phase transition at 3.24 GPa, resulting in a more ordered staggered conformation.[1]

Part 2: Experimental Determination of the Crystal Structure: A Self-Validating Workflow

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the atomic arrangement of crystalline solids like ferrocene.[8][9][10][11] The workflow described below is designed as a self-validating system, where each step's success is a prerequisite for the next, ensuring data integrity and a high-quality final structure.

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for Ferrocene Crystal Structure Determination by SC-XRD.

Detailed Protocol and Causality

-

Crystal Growth and Selection:

-

Protocol: High-purity ferrocene is dissolved in a suitable solvent (e.g., hexane, ethanol) to create a supersaturated solution. This solution is then allowed to cool slowly or the solvent is allowed to evaporate gradually. Resulting crystals are examined under a microscope to select a single, well-formed crystal with sharp edges and no visible defects.[9]

-

Causality: The quality of the crystal is the single most important factor for a successful diffraction experiment. Slow crystallization is crucial to allow the molecules to arrange in a highly ordered, periodic lattice, which is necessary for coherent diffraction of X-rays.[9][10] Rapid precipitation would lead to a poorly ordered or amorphous solid, which does not produce a usable diffraction pattern.

-

-

Data Collection:

-

Protocol: The selected crystal is mounted on a goniometer head. For studying low-temperature polymorphs, a cryostream is used to cool the crystal to the desired temperature (e.g., below 110 K for the eclipsed orthorhombic phase).[1][2] The crystal is then irradiated with a monochromatic X-ray beam (e.g., from a molybdenum source, λ = 0.7107 Å) and rotated.[7] A detector records the intensities and positions of the diffracted X-ray beams.

-

Causality: Cooling the crystal minimizes thermal vibrations of the atoms, resulting in a sharper, more intense diffraction pattern and thus a more precise final structure. Using monochromatic X-rays is essential as the diffraction angle is dependent on the wavelength, according to Bragg's Law (nλ = 2d sinθ).[11]

-

-

Structure Solution and Refinement:

-

Protocol: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods (e.g., direct methods). This initial model is then refined against the experimental data by adjusting atomic coordinates, bond lengths, angles, and thermal displacement parameters until the calculated diffraction pattern matches the observed pattern.

-

Causality: The diffraction pattern contains information about the electron density distribution in the crystal. Structure solution methods translate these diffraction intensities into a trial structure. Refinement is an iterative process of minimizing the difference between the observed data and the data calculated from the model, leading to a chemically sensible and statistically validated final structure.

-

Part 3: Interpreting the Crystal Structure of Ferrocene

The refined crystal structure provides a wealth of precise quantitative data. The data presented below are representative values for the low-temperature eclipsed and room-temperature staggered forms.

Key Structural Parameters

| Parameter | Eclipsed (Orthorhombic, <110 K) | Staggered (Monoclinic, >164 K) | Reference(s) |

| Symmetry | D₅h | D₅d | [2][4] |

| Fe-C Bond Length | ~2.064 Å | ~2.045 Å | [2][7][12] |

| C-C Bond Length (in Cp ring) | ~1.440 Å | ~1.403 Å | [2][7][12] |

| Inter-ring C-C Separation | Shorter | Longer (3.32 Å) | [7] |

| Space Group | Orthorhombic | P2₁/a (Monoclinic) | [2][7] |

Note: Specific bond lengths and angles can vary slightly between different crystallographic studies and refinement models.

Bonding and Electronic Structure

Mössbauer spectroscopy confirms the iron center is in the +2 oxidation state.[2] Each cyclopentadienyl ring is therefore considered as an anion (C₅H₅⁻), which is aromatic with 6 π-electrons. These π-electrons are shared with the d-orbitals of the Fe²⁺ ion, which has six d-electrons. This results in a highly stable 18-electron configuration for the complex.[2]

Computational Complements to Experimental Data

Density Functional Theory (DFT) calculations are invaluable for complementing experimental results. They can be used to:

-

Simulate IR spectra to differentiate between the eclipsed and staggered conformers.[13]

-

Calculate the energy difference between conformations, confirming that while the eclipsed form may be the true minimum in a vacuum, the staggered form is only slightly higher in energy.[4][13]

-

Model the dynamic behavior and rotational barriers of the Cp rings.

Sources

- 1. esrf.fr [esrf.fr]

- 2. Ferrocene - Wikipedia [en.wikipedia.org]

- 3. Polyferrocenes - Wikipedia [en.wikipedia.org]

- 4. Discuss the structural and energetic differences between the eclipsed and.. [askfilo.com]

- 5. researchgate.net [researchgate.net]

- 6. brainly.com [brainly.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Organometallic Chemistry | Bruker [bruker.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 12. scribd.com [scribd.com]

- 13. Differentiation of ferrocene D 5d and D 5h conformers using IR spectroscopy : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

Ferrocene in Medicinal Chemistry: Structural Dynamics and Synthetic Utility

The Metallocene Advantage: Beyond Planar Aromaticity

In the landscape of medicinal chemistry, the phenyl ring is ubiquitous. However, the transition from 2D organic scaffolds to 3D organometallic architectures offers a distinct competitive advantage. Ferrocene (

-

Super-Aromaticity: Ferrocene undergoes electrophilic substitution approximately

times faster than benzene [1]. -

Lipophilicity: The sandwich structure is highly lipophilic (

), facilitating membrane permeability. -

Redox Reversibility: The Fe(II)/Fe(III) couple provides a metabolic "switch" (

vs. SCE), enabling the generation of reactive oxygen species (ROS) specifically within tumor microenvironments [2].

This guide dissects the electronic origins of this reactivity, details the protocols for functionalization, and analyzes its application in modern drug design.

Decoding Aromaticity: The 18-Electron Rule & MO Theory

Ferrocene's stability and reactivity stem from its electronic configuration.[1] Unlike benzene's simple

Molecular Orbital (MO) Hierarchy

The molecule adopts a

-

Ligand Orbitals: The ten

-electrons from the two -

Metal Orbitals: The Iron (II)

-orbitals split into -

The Bonding Interaction: The primary bonding occurs between the ligand

orbitals and the metal

Visualization: Orbital Symmetry Matching

Caption: Simplified MO interaction diagram showing the stabilization of the 18-electron system. The

Reactivity Profile: Electrophilic Substitution ( )

Ferrocene behaves as a "super-aromatic" nucleophile. However, a critical limitation exists: Oxidation Sensitivity.

The Oxidation Paradox

Standard electrophilic reagents that are also strong oxidizers (e.g.,

-

Mechanism of Failure: The oxidant removes an electron from the non-bonding

orbital (HOMO), converting Fe(II) to Fe(III) (Ferrocenium, -

Result: The positively charged Ferrocenium ion deactivates the Cp rings toward electrophilic attack, leading to decomposition rather than substitution [3].

Successful Pathways: Acylation and Lithiation

To bypass oxidation, we employ non-oxidizing electrophiles (Friedel-Crafts Acylation) or nucleophilic deprotonation (Lithiation).

Comparison: Benzene vs. Ferrocene

| Feature | Benzene ( | Ferrocene ( | Implication |

| Geometry | Planar (2D) | Sandwich (3D) | Ferrocene offers steric bulk for enzyme binding pockets. |

| Reactivity | Standard | Milder catalysts ( | |

| Bond Length | C-C 1.40 Å | C-C 1.40 Å | Aromatic character is preserved in Cp rings. |

| Nitration | Easy ( | Impossible (Directly) | Requires indirect routes (e.g., via lithiation). |

Experimental Protocols

The following protocols are designed for high reproducibility and safety.

Protocol A: Friedel-Crafts Acetylation (The Phosphoric Acid Method)

Rationale: Using

Materials:

-

Ferrocene (1.0 eq)

-

Acetic Anhydride (Excess, acts as solvent/reagent)

-

85% Phosphoric Acid (

, Catalyst)[3][4]

Workflow:

-

Dissolution: In a round-bottom flask, dissolve 1.0 g of Ferrocene in 3.0 mL of acetic anhydride.

-

Catalysis: Add 0.5 mL of 85%

dropwise. Caution: Exothermic. -

Heating: Heat the mixture to 100°C for 10 minutes. The solution will turn deep red/purple.

-

Quenching: Pour the hot mixture over 20 g of crushed ice. Neutralize with solid

until gas evolution ceases. -

Isolation: The product (Acetylferrocene) precipitates as an orange solid. Filter and recrystallize from hexanes.[5]

QC Check: Unreacted ferrocene elutes first on TLC (Hexane/EtOAc 9:1); Acetylferrocene follows.

Protocol B: Directed Lithiation (The Gateway to Functionalization)

Rationale: Since electrophilic attack is limited by oxidation, lithiation generates a nucleophilic ferrocene species (

Safety Critical: t-Butyllithium is pyrophoric. All steps must occur under Argon/Nitrogen.

Workflow:

-

Inerting: Flame-dry a Schlenk flask and purge with Argon.

-

Solvation: Dissolve Ferrocene in anhydrous THF.

-

Deprotonation: Cool to 0°C. Add t-BuLi (1.1 eq) dropwise.

-

Note: Unlike benzene, ferrocene lithiation does not require TMEDA, but it accelerates the reaction.

-

-

Reaction: Stir for 30 mins. The solution turns from orange to deep red (Monolithioferrocene).

-

Quenching: Cannulate the electrophile (e.g., DMF for formylation) into the lithiated solution.

Therapeutic Applications: The "Ferro-" Drugs[6][7]

The incorporation of ferrocene into drug scaffolds (Bioorganometallics) addresses resistance mechanisms in oncology and infectious disease.

Ferroquine (Antimalarial)

Target:[6][7][8][9] Chloroquine-resistant P. falciparum.[10][9] Mechanism:

-

Lipophilicity: The ferrocene moiety allows the drug to bypass the resistance efflux pumps in the parasite's digestive vacuole.[9]

-

Redox Cycling: In the acidic vacuole, Ferrocene oxidizes to Ferrocenium. This generates hydroxyl radicals (

) via Fenton-like chemistry, damaging the parasite's membrane [6].

Ferrocifen (Breast Cancer)

Target:[11][12] Tamoxifen-resistant breast cancer cells.[11] Mechanism: A Tamoxifen derivative where a phenyl ring is replaced by ferrocene.

-

Signaling: It binds to the Estrogen Receptor (ER), but unlike Tamoxifen, the ferrocene moiety undergoes oxidation within the cancer cell (Quinone Methide formation), causing DNA damage and cytotoxicity independent of the ER pathway [7].

Drug Discovery Pathway

Caption: Strategic workflow for converting the ferrocene scaffold into a bioactive therapeutic agent.

References

-

Rosenblum, M., Santer, J. O., & Howells, W. G. (1963). The Chemistry of Ferrocene. Journal of the American Chemical Society. Link

-

Hillard, E., et al. (2006). Ferrocene-mediated proton-coupled electron transfer in bioorganometallic chemistry. Dalton Transactions. Link

-

Woodward, R. B., Rosenblum, M., & Whiting, M. C. (1952). A new aromatic system. Journal of the American Chemical Society. Link

-

Thermo Fisher Scientific. (n.d.). Microscale Friedel-Crafts Acylation of Ferrocene. Thermo Fisher Scientific Education. Link

-

Butler, I. R., et al. (2019). The lithiation of ferrocene and its derivatives. Organometallics. Link

-

Biot, C., et al. (2004). Ferroquine, an ingenious antimalarial drug: thoughts on the mechanism of action. Molecular Pharmaceutics. Link

-

Jaouen, G., et al. (2015). Ferrocifen type anti-cancer drugs. Chemical Society Reviews. Link

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. scribd.com [scribd.com]

- 3. Microscale Friedel-Crafts Acylation of Ferrocene: Acetylferrocene | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. studylib.net [studylib.net]

- 6. Insights into the mechanism of action of ferroquine. Relationship between physicochemical properties and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 10. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A ferrocenyl derivative of hydroxytamoxifen elicits an estrogen receptor-independent mechanism of action in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Ferrocene in Non-Aqueous Organic Solvents

Executive Summary

Ferrocene (

This guide provides a definitive technical analysis of ferrocene solubility. It moves beyond basic "soluble/insoluble" classifications to explore the thermodynamic drivers (Hildebrand parameters), quantitative solubility limits, and critical stability concerns in chlorinated solvents.[2] For researchers in drug development and electrochemistry, understanding these parameters is prerequisite to generating reproducible data.[1][2]

Physicochemical Fundamentals

The Solute: Ferrocene

Ferrocene is a prototypical metallocene consisting of two cyclopentadienyl rings bound on opposite sides of a central iron atom.

-

Geometry:

(staggered) or -

Polarity: Effectively zero dipole moment.

-

Lattice Energy: High sublimation tendency (

), indicating relatively weak intermolecular van der Waals forces compared to ionic solids, but significant enough to limit solubility in highly polar media.[1][2]

Thermodynamic Solvation Mechanism

The dissolution of ferrocene follows the "Like Dissolves Like" principle, quantifiable via Hildebrand Solubility Parameters (

-

Ferrocene

: -

Ideal Solvents: Solvents with

values within

Figure 1: Thermodynamic Cycle of Dissolution The following diagram illustrates the energetic barriers Ferrocene must overcome to enter the solution phase.

Caption: The dissolution process involves overcoming lattice energy (sublimation enthalpy) and solvent-solvent interactions (cavity formation) balanced by solute-solvent attraction.[2]

Quantitative Solubility Landscape

The following data aggregates experimental solubility values at standard ambient temperature (298 K). Note the correlation between the Dielectric Constant (

Table 1: Solubility and Solvent Parameters (298 K)

| Solvent Class | Solvent | Solubility (M = mol/L) | Log S | Dielectric Const.[1][2] ( | Hildebrand | Technical Suitability |

| Aromatic | Benzene | ~1.20 | +0.08 | 2.28 | 18.8 | Ideal. Perfect |

| Aromatic | Toluene | ~1.05 | +0.02 | 2.38 | 18.2 | High. Preferred over benzene (tox).[1][2] |

| Alkane | n-Hexane | ~0.15 | -0.82 | 1.88 | 14.9 | Good. Standard for purification.[1][2] |

| Chlorinated | Dichloromethane (DCM) | > 1.50 | > +0.18 | 8.93 | 20.3 | High *.[1][2] See Stability Warning. |

| Polar Aprotic | Acetonitrile (MeCN) | ~0.08 | -1.10 | 37.5 | 24.3 | Moderate. Standard for Electrochemistry.[1][2] |

| Polar Aprotic | DMSO | ~0.12 | -0.92 | 46.7 | 26.6 | Moderate. Viscosity limits diffusion.[1][2] |

| Alcohol | Methanol | ~0.05 | -1.30 | 32.7 | 29.6 | Low. High H-bonding network excludes Fc.[1][2] |

| Alcohol | Ethanol | ~0.08 | -1.10 | 24.5 | 26.5 | Low. |

Key Insight: While DCM offers high solubility, Acetonitrile is the industry standard for electrochemistry despite lower solubility (0.08 M is sufficient for 1 mM analytical standards) because it supports high concentrations of electrolytes (e.g.,

) and has a wide potential window.[1][2]

Solvent-Specific Technical Considerations

As a Senior Scientist, I must highlight that "solubility" is not the only metric. Stability and operational viability are paramount.[1][2]

The Chlorinated Solvent Trap (DCM/Chloroform)

Critical Warning: While Ferrocene is highly soluble in Dichloromethane (DCM) and Chloroform, these solvents are not inert under ambient conditions.[2]

-

Impact: Solutions turn blue/green (formation of Ferrocenium).[2]

-

Protocol: If using DCM, you must exclude light (amber glassware) and minimize time in solution.[1][2] For precise coulometry, avoid chlorinated solvents entirely.[1][2]

Acetonitrile (MeCN) for Electrochemistry

MeCN is the gold standard, but Ferrocene is prone to evaporation during degassing due to the solvent's volatility, and the Ferrocene itself can sublime if vacuum is applied too aggressively.[2]

Dimethyl Sulfoxide (DMSO)

DMSO dissolves Ferrocene well but its high viscosity (

-

Correction: When calculating electron transfer rates using the Randles-Sevcik equation, you must adjust

values relative to MeCN (

Experimental Protocols

Protocol: Purification via Sublimation

Commercially available Ferrocene (98%) often contains oxidation impurities.[1][2] For analytical standards, sublimation is mandatory.[1][2]

Workflow Diagram:

Caption: Standard purification workflow. Sublimation removes iron salts and decomposition products that do not sublime.[1]

Protocol: Preparation of a 1.0 mM Electrochemical Standard

Objective: Prepare 50 mL of 1.0 mM Ferrocene in 0.1 M

-

Electrolyte Dissolution: Dissolve 1.93 g of Tetrabutylammonium hexafluorophosphate (

) in 30 mL of HPLC-grade Acetonitrile. -

Degassing: Sparge the electrolyte solution with Argon for 15 minutes. Do not add Ferrocene yet.

-

Ferrocene Addition: Weigh 9.3 mg of sublimed Ferrocene. Add to the degassed solution.

-

Final Volume: Dilute to 50 mL with degassed Acetonitrile.

-

Validation: Perform a Cyclic Voltammetry (CV) scan.[1][2][3]

-

Pass Criteria:

(at slow scan rates) and

-

Applications in Drug Development[1][2]

In pharmaceutical research, Ferrocene derivatives (e.g., Ferroquine) are gaining traction.[1][2] Understanding solubility in biological mimics is crucial.[1][2]

-

Lipophilicity (

): Ferrocene has a -

Formulation: Due to water insolubility, Ferrocene-based drug candidates often require encapsulation (cyclodextrins) or lipid-based delivery systems.[1][2]

-

Toxicity: While Ferrocene is stable, the Ferrocenium ion (

) can generate Reactive Oxygen Species (ROS).[2] Solubility tests in physiological buffers (PBS) usually show

References

-

Abraham, M. H., et al. (2000).[1][2] "Solvation descriptors for ferrocene, and the estimation of some physicochemical and biochemical properties." New Journal of Chemistry. Link

-

Tavare, N. S., & Singh, R. P. (1981).[1][2] "Solubility of Ferrocene in Organic Solvents." Journal of Chemical & Engineering Data, 26(4).[2] Link[2]

-

Connelly, N. G., & Geiger, W. E. (1996).[1][2] "Chemical Redox Agents for Organometallic Chemistry." Chemical Reviews, 96(2), 877-910.[1][2] Link[2]

-

Bozell, J. J., et al. (2001).[1][2] "Solubility of Ferrocene in Non-Aqueous Solvents." Scribd / SFA International Technical Report. Link

-

Gritzner, G., & Kuta, J. (1984).[1][2] "Recommendations on reporting electrode potentials in nonaqueous solvents." Pure and Applied Chemistry, 56(4), 461-466.[1][2] Link

Sources

The Ferrocene Paradigm: From Serendipitous Discovery to the Sandwich Bond

Executive Summary

The discovery of ferrocene (

The Serendipitous Synthesis (1951-1952)[1][2][3]

The discovery of ferrocene is a classic case of "simultaneous independent discovery," occurring in two different laboratories pursuing unrelated objectives.

The Kealy & Pauson Route (1951)

Objective: Synthesis of fulvalene (

The Result: Instead of the unstable fulvalene, they isolated an orange, crystalline solid with remarkable thermal stability.

Experimental Protocol: The Grignard Approach

Note: This protocol reconstructs the mechanistic steps of the original Kealy/Pauson synthesis for modern bench validation.

Reagents:

-

Cyclopentadiene (freshly cracked)

-

Ethylmagnesium bromide (EtMgBr)

-

Ferric Chloride (

) -

Diethyl ether (anhydrous)

Workflow:

-

Deprotonation: Add cyclopentadiene dropwise to EtMgBr in ether under

atmosphere. -

Metallation: Cool the solution to 0°C. Add anhydrous

slowly.-

Observation: The reaction does not yield the expected coupled product. The

is reduced to

-

-

Isolation: Quench with ice water. Evaporate the ether.

-

Purification: Sublimation at 100°C.

-

Result: Orange needles, mp 173°C.

-

The Miller, Tebboth, & Tremaine Route (1952)

Objective: Synthesis of amines using iron catalysts (Haber process research). Method: They passed cyclopentadiene vapor over reduced iron powder at 300°C. Result: The same orange solid was formed. This method demonstrated the incredible thermal stability of the complex, defying the expectation that organo-iron bonds should be labile.

Visualization: The Synthesis Divergence

Figure 1: Dual pathways to discovery. Note that the Kealy route involved an internal redox step where the Grignard reagent reduced Iron(III) to Iron(II).

The Structural Crisis & Resolution

The initial publication by Kealy and Pauson proposed a linear,

The Evidence Against Sigma Bonding

-

Stability:

-bonded transition metal alkyls (e.g., diethyl iron) are notoriously unstable and pyrophoric. Ferrocene is air-stable and boils at 249°C without decomposition. -

Magnetism: The linear structure would likely result in unpaired electrons (paramagnetism). Ferrocene was found to be diamagnetic .[1][3]

The "Sandwich" Deduction (1952)

Three groups independently arrived at the correct structure, but the reasoning of Woodward, Rosenblum, and Whiting (Harvard) combined with Wilkinson (Harvard/MIT) provided the definitive chemical logic.

-

IR Spectroscopy: The infrared spectrum showed only one sharp C-H stretching frequency (

).-

Implication: All 10 hydrogen atoms are chemically equivalent. This is impossible in a

-bonded structure where the carbon attached to Fe is unique.

-

-

The 18-Electron Rule: By treating the

rings as 6-electron donors (

Visualization: The Logic of Deduction

Figure 2: The deductive pathway used by Woodward and Wilkinson to rule out the sigma-complex and propose the pi-complex.

Physical Characterization Data

The following table summarizes the key physical data that validated the sandwich structure, contrasting the original 1952 findings with modern refined values.

| Property | Value (1952 Era) | Significance |

| Melting Point | 173°C - 174°C | Indicates high lattice stability and symmetry. |

| Boiling Point | 249°C | Exceptional thermal stability for an organometallic. |

| C-C Bond Length | 1.40 Å | Matches benzene (1.40 Å), confirming aromaticity. |

| Fe-C Bond Distance | 2.04 Å | Uniform distance to all 5 carbons in the ring. |

| Magnetic Susceptibility | Confirms paired electrons ( | |

| Reactivity | Friedel-Crafts Acylation | Undergoes substitution, not addition (Aromatic).[1] |

Modern Implications in Drug Development

For the modern researcher, ferrocene is not merely a historical curiosity; it is a functional pharmacophore.

Bioisosterism and Lipophilicity

Ferrocene is frequently used as a bioisostere for phenyl groups or heteroaromatic rings.

-

Geometry: The sandwich thickness (~3.3 Å) mimics the Van der Waals thickness of aromatic systems, but the molecule is spherical/cylindrical rather than flat.

-

Lipophilicity: Ferrocene is highly lipophilic (

), enhancing membrane permeability of drug conjugates.

The Ferroquine Success Story

The most prominent application is Ferroquine , an antimalarial candidate.

-

Mechanism: Chloroquine resistance in Plasmodium falciparum arises from the parasite's ability to export the drug. Ferroquine evades this efflux pump.

-

Redox Mode: The reversible oxidation of Fe(II) to Fe(III) (Ferrocenium) inside the parasite's digestive vacuole generates Reactive Oxygen Species (ROS), leading to lipid peroxidation and parasite death.

Protocol: Electrochemical Validation (Cyclic Voltammetry)

To verify the integrity of a ferrocene-tagged biomolecule, Cyclic Voltammetry (CV) is the gold standard.

-

Setup: 3-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

-

Solvent: Acetonitrile with 0.1M

(electrolyte). -

Scan: Sweep from -0.2V to +0.8V vs Ag/AgCl.

-

Validation Criteria:

-

Look for a reversible wave (

). -

Peak separation (

) should be ~59mV (theoretical) to 70mV (experimental). -

Current ratio (

) should be equal to 1.0.

-

References

-

Kealy, T. J., & Pauson, P. L. (1951). A New Type of Organo-Iron Compound.[4][1][5][6][7][8] Nature, 168, 1039–1040.[1][5][6][7] [1][7][8]

-

Miller, S. A., Tebboth, J. A., & Tremaine, J. F. (1952). 114.[2][7][9][10] Dicyclopentadienyliron.[1][7][10] Journal of the Chemical Society (Resumed), 632-635.[7]

-

Wilkinson, G., Rosenblum, M., Whiting, M. C., & Woodward, R. B. (1952). The Structure of Iron Bis-Cyclopentadienyl.[2][11] Journal of the American Chemical Society, 74(8), 2125–2126.

-

Fischer, E. O., & Pfab, W. (1952). Cyclopentadienyl-Metall-Komplexe, ein neuer Typ metallorganischer Verbindungen.[1][12] Zeitschrift für Naturforschung B, 7(7), 377-379.

-

Dunitz, J. D., & Orgel, L. E. (1953). Bis-Cyclopentadienyl Iron: A Molecular Sandwich. Nature, 171, 121–122.

Sources

- 1. blogs.uni-mainz.de [blogs.uni-mainz.de]

- 2. (PDF) The Synthesis and Acetylation of Ferrocene [academia.edu]

- 3. Ferrocene - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Kealy, T.J. and Pauson, P.L. (1951) A New Type of Organo-Iron Compound. Nature, 168, 1039-1040. - References - Scientific Research Publishing [scirp.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Iron compounds - Wikipedia [en.wikipedia.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. archiv.badw.de [archiv.badw.de]

- 10. 114. Dicyclopentadienyliron - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

rotational barrier of cyclopentadienyl rings in ferrocene

An In-depth Technical Guide to the Rotational Barrier of Cyclopentadienyl Rings in Ferrocene

Introduction

Since its serendipitous discovery in 1951, ferrocene, or bis(η⁵-cyclopentadienyl)iron(II), has become a cornerstone of modern organometallic chemistry.[1] Its remarkable stability, owed to its 18-electron configuration, and its versatile reactivity have established it as a critical building block in fields ranging from catalysis to materials science and drug development. A defining feature of ferrocene's molecular structure is the dynamic relationship between its two cyclopentadienyl (Cp) rings. These rings are not static but rotate about the central iron atom, a phenomenon governed by a surprisingly low energy barrier.

This rotation gives rise to two principal conformations: the eclipsed (D₅ₕ) and the staggered (D₅d) forms. The energy difference between these states—the rotational barrier—is exceptionally small, leading to nearly free rotation at ambient temperatures.[2][3] Understanding the nuances of this rotational barrier is not merely an academic exercise; it is fundamental to comprehending the behavior of ferrocene in different physical states and is critical for the rational design of ferrocene-based molecular switches, rotors, and advanced materials where precise conformational control is paramount.[4][5]

This technical guide provides a comprehensive exploration of the rotational barrier in ferrocene, synthesized for researchers, scientists, and drug development professionals. We will delve into the energetic landscape of this rotation, detail the state-of-the-art experimental and computational methodologies used to probe it, and analyze the key factors that influence its dynamics. This document is structured to provide not just a list of facts, but a causal understanding of why specific techniques are chosen and how their results contribute to a unified picture of this fascinating intramolecular motion.

Section 1: The Energetic Landscape of Ferrocene Rotation

The concept of a rotational barrier in ferrocene is defined by the potential energy difference between its two limiting conformations. The mutual orientation of the Cp rings is described by the torsion angle (τ), which dictates the molecule's overall symmetry and energy.

-

Eclipsed Conformation (D₅ₕ): In this arrangement, the carbon atoms of the top ring are directly aligned with the carbon atoms of the bottom ring (τ = 0°). This conformation possesses D₅ₕ point group symmetry.

-

Staggered Conformation (D₅d): Here, the carbon atoms of the top ring are positioned exactly between the carbons of the bottom ring (τ = 36°). This results in a centrosymmetric molecule with D₅d point group symmetry.[3]

For an isolated ferrocene molecule, as in the gas phase, extensive experimental and theoretical work has established that the eclipsed (D₅ₕ) conformation is the true energetic minimum .[6][7][8] The staggered conformation represents the energy maximum of the rotational pathway. The energy difference between these two states is the rotational barrier, which is consistently measured and calculated to be very low, approximately 3.8-4.6 kJ/mol (0.9-1.1 kcal/mol) .[9][10][11] This small barrier is comparable to thermal energy (RT) at room temperature, allowing for facile interconversion between conformers.

Caption: A generalized workflow for determining molecular structure via Gas-Phase Electron Diffraction.

Solid-State Diffraction (X-ray and Neutron)

Causality & Rationale: While GED reveals the intrinsic nature of ferrocene, X-ray and neutron diffraction are indispensable for understanding its behavior in the condensed phase, where most applications occur. These techniques map the electron density (X-ray) or nuclear positions (neutron) within a crystal lattice, providing a precise, static picture of the molecular conformation as influenced by its environment. Neutron diffraction is particularly advantageous as it can accurately locate the positions of hydrogen atoms, offering a more complete structural picture. [12] Key Findings: Diffraction studies have been instrumental in revealing ferrocene's rich polymorphism. [13]* Monoclinic Phase (>164 K): The room-temperature structure is monoclinic, with the Cp rings in a staggered (D₅d) conformation due to crystal packing forces. [1][6]* Triclinic Phase (<164 K): Upon cooling, a metastable triclinic phase forms where the rings are ordered but twisted by about 9° away from the fully eclipsed conformation. [13]* Orthorhombic Phase (<110 K): A stable orthorhombic phase, obtained by slow cooling or crystallization at low temperatures, features molecules in the eclipsed (D₅ₕ) conformation, the intrinsic minimum. [1][6] These phase-dependent conformational changes definitively prove that intermolecular forces in the crystal are of a similar magnitude to the rotational barrier itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: Unlike diffraction methods that provide a time-averaged static picture, NMR spectroscopy is a powerful probe of molecular dynamics. In the solid state, the motion of the Cp rings averages the anisotropic magnetic interactions experienced by the ¹³C nuclei. By studying the NMR lineshapes and measuring relaxation times (T₁) as a function of temperature, one can directly quantify the rate and activation energy of the rotational process.

Key Findings: Solid-state ¹³C NMR studies have shown that the Cp rings are still rotating rapidly on the NMR timescale even at temperatures as low as 45-50 K. [14][15]This confirms the very low activation energy for the process. For substituted ferrocenes, NMR relaxation time measurements can be used to compare the mobility of the substituted and unsubstituted rings, providing insight into how steric and electronic factors introduced by substituents hinder rotation. [2] Protocol: Variable-Temperature Solid-State ¹³C NMR for Rotational Dynamics

-

Sample Preparation: The ferrocene sample is finely ground and packed into a zirconia rotor (typically 4 mm or smaller).

-

Spectrometer Setup: The experiment is performed on a solid-state NMR spectrometer equipped with a Cross-Polarization Magic-Angle Spinning (CP-MAS) probe and a variable-temperature control unit.

-

Initial Calibration: At room temperature, standard CP-MAS parameters (contact time, recycle delay) are optimized to obtain a strong signal for the ferrocene ¹³C resonance (~68 ppm).

-

Temperature Sweep: The sample temperature is lowered incrementally (e.g., in 20 K steps) from room temperature down to the instrument's limit (often down to ~100 K or lower). A static or slow-MAS ¹³C spectrum is acquired at each temperature.

-

Data Analysis (Lineshape): The width of the ¹³C peak is monitored. As the temperature decreases, the ring rotation slows. When the rate of rotation becomes comparable to the frequency width of the chemical shift anisotropy (CSA), significant line broadening will be observed. The temperature at which this broadening is most pronounced relates to the activation energy of the rotation.

-

T₁ Relaxation Measurement: At several key temperatures, a T₁ inversion-recovery experiment is performed to measure the spin-lattice relaxation time.

-

Activation Energy Calculation: The temperature dependence of the relaxation time (T₁) is plotted (e.g., ln(1/T₁) vs. 1/T). The slope of this plot in the linear region is proportional to -Eₐ/R, allowing for the calculation of the activation energy (Eₐ) for the rotational process. This provides a quantitative measure of the rotational barrier within the crystal lattice.

Section 3: Computational Modeling of the Rotational Barrier

Theoretical calculations are a vital complement to experimental studies, providing a detailed view of the potential energy surface and allowing for the systematic analysis of factors that are difficult to isolate in the lab.

Density Functional Theory (DFT)

Causality & Rationale: DFT has emerged as the most effective and widely used computational method for studying organometallic systems like ferrocene. It offers an excellent compromise between computational cost and accuracy, allowing for the reliable calculation of molecular geometries and relative energies. A relaxed potential energy surface (PES) scan, where the torsional angle between the Cp rings is systematically varied and the rest of the molecular geometry is optimized at each step, is the standard DFT approach to map the rotational energy profile.

Key Findings: DFT calculations consistently corroborate experimental findings. They confirm that the eclipsed D₅ₕ conformer is the ground state for an isolated molecule and predict a rotational barrier of approximately 4-5 kJ/mol, in excellent agreement with GED results. [16][17][18]Furthermore, DFT can be used to decompose the interaction energies, revealing that the barrier is a subtle interplay of Pauli repulsion, electrostatic, and orbital interactions. [9] Workflow: DFT Calculation of the Rotational Profile

Caption: A typical workflow for calculating the rotational energy barrier using DFT.

Section 4: Summary of Data and Influencing Factors

The rotational dynamics of ferrocene's Cp rings are not governed by a single, immutable value but are influenced by a combination of intrinsic and extrinsic factors.

Data Summary

The table below consolidates representative values for the rotational barrier of ferrocene determined by various methods, highlighting the remarkable consistency between gas-phase experiments and high-level computations.

| Method | Phase | Conformation Minimum | Rotational Barrier (kJ/mol) | Rotational Barrier (kcal/mol) | Reference(s) |

| Gas-Phase Electron Diffraction (GED) | Gas | Eclipsed (D₅ₕ) | 3.8 ± 1.3 | 0.9 ± 0.3 | [8][11] |

| Density Functional Theory (DFT) | Gas (calc.) | Eclipsed (D₅ₕ) | ~4.3 | ~1.0 | [19] |

| Solid-State NMR (Substituted) | Solid | N/A (dynamic) | ~13.5 (for Decamethyl) | ~3.2 (for Decamethyl) | [20] |

| Quasielastic Neutron Scattering | Solid | N/A (dynamic) | ~8.8 - 10.8 | ~2.1 - 2.6 | [21] |

Key Influencing Factors

-

Physical State & Intermolecular Forces: This is the most dominant extrinsic factor. As discussed, the transition from the gas phase to the solid state can invert the relative stability of the conformers, with crystal packing forces favoring the staggered arrangement at room temperature. [1][4]2. Substituent Effects: Attaching substituents to the Cp rings can significantly alter the rotational barrier. Bulky groups, such as triphenylmethyl or tert-butyl, introduce steric hindrance that increases the energy required for rotation. [2][22]This effect is readily studied by NMR, where restricted rotation leads to changes in spectral lineshapes and relaxation times. [2]3. Oxidation State: The electronic structure of the metal center plays a role. Studies on the ferrocenium cation (Fe³⁺) in complexes like FcI₃ have shown that the rotational barrier is significantly lower than in neutral ferrocene, suggesting that oxidation weakens the forces governing the rotational preference. [23]4. Mechanical Interlocking: In the context of molecular machinery, embedding ferrocene within a larger supramolecular structure, such as a rotaxane, allows its rotation to be controlled and manipulated by external stimuli like temperature, solvents, or pH. [4][5]

Conclusion

The rotation of the cyclopentadienyl rings in ferrocene is a classic example of a low-barrier intramolecular motion that is exquisitely sensitive to its environment. A convergence of evidence from gas-phase experiments, solid-state characterization, and computational chemistry has established a clear and consistent picture: the isolated ferrocene molecule intrinsically prefers an eclipsed conformation, with a rotational barrier of only about 4 kJ/mol.

For researchers and developers, the key takeaway is that the observed conformation of a ferrocene moiety is a delicate balance between this small intrinsic preference and the much larger forces exerted by its surroundings—be it a crystal lattice, bulky substituents, or a host molecule. This understanding is critical for accurately predicting the structure and dynamics of ferrocene-containing systems and for harnessing its unique rotational properties in the design of next-generation materials, sensors, and molecular devices.

References

-

ResearchGate. (n.d.). Rotational barrier energy profile for the Cp rings of ferrocene. Link

-

Orendt, A. M., et al. (1998). NMR at Cryogenic Temperatures: A ¹³C NMR Study of Ferrocene. The Journal of Physical Chemistry A. Link

-

Chen, C., et al. (2021). Ring rotation of ferrocene in interlocked molecules in single crystals. RSC Publishing. Link

-

ResearchGate. (2018). The Determination of the Barriers to Internal Rotation by Means of Electron Diffraction. Ferrocene and Ruthenocene. Link

-

Nemnes, G. A., & Nicolaev, A. (n.d.). Transport in ferrocene single molecules for terahertz applications. Royal Society of Chemistry. Link

-

Okada, Y., et al. (2016). Internal Rotation of Cyclopentadienyl Rings in Ferrocene Derivatives. Spectral Analysis Review. Link

-

Canadian Science Publishing. (n.d.). Barriers to rotation of the cyclopentadienyl ligand: spin-lattice relaxation time. Link

-

Prskawetz, M., et al. (2015). Molecular ring rotation in solid ferrocene revisited. AIP Publishing. Link

-

Morrison, J. J., et al. (2001). Conformational Properties of Substituted Ferrocenes: Experimental and Theoretical Studies of the Molecular Structures of 1,1'-Di-tert-butylferrocene and Isopropylferrocene. Organometallics. Link

-

Unveiling the Dual Nature of the Smallest Aqueous Ferrocene Complex. (n.d.). Link

-

Wikipedia. (n.d.). Ferrocene. Link

-

Helgaker, T. (n.d.). The molecular structure of ferrocene. Link

-

American Institute of Physics. (2003). Solid State ¹³C and ¹H NMR Investigations on C₂ ferrocene. Link

-

Morrison, J. J., et al. (2001). Conformational Properties of Substituted Ferrocenes: Experimental and Theoretical Studies of the Molecular Structures of 1,1'-Di-tert-butylferrocene and Isopropylferrocene. ACS Publications. Link

-

Haaland, A., & Nilsson, J. E. (1968). The determination of the barrier to internal rotation in ferrocene and ruthenocene by means of electron diffraction. Chemical Communications (London). Link

-

OSTI.GOV. (1998). NMR at cryogenic temperatures: A ¹³C NMR study of ferrocene. Link

-

Dynamics of a Molecular Rotor Exhibiting Local Directional Rotational Preference within Each Enantiomer. (n.d.). PMC. Link

-

Institut Laue-Langevin. (n.d.). Ring Rotation in Ferrocene and Ferrocene-containing Polymers. Link

-

Chen, C., et al. (2021). Ring rotation of ferrocene in interlocked molecules in single crystals. PMC. Link

-

European Synchrotron Radiation Facility (ESRF). (n.d.). A new crystal phase of ferrocene. Link

-

Ferrocene. (n.d.). Link

-

Coriani, S., et al. (2000). The vibrational spectrum of solid ferrocene by inelastic neutron scattering. AIP Publishing. Link

-

Islam, S., et al. (2015). Ferrocene Orientation Determined Intramolecular Interactions Using Energy Decomposition Analysis. PMC - PubMed Central. Link

-

Islam, S., et al. (2015). Ferrocene Orientation Determined Intramolecular Interactions Using Energy Decomposition Analysis. MDPI. Link

-

Takusagawa, F., & Koetzle, T. F. (1979). A neutron diffraction study of the crystal structure of ferrocene. IUCr Journals. Link

-

Yang, J., et al. (2016). Communication: Electron diffraction of ferrocene in superfluid helium droplets. The Journal of Chemical Physics. Link

-

Haaland, A., & Nilsson, J. E. (1968). The Determination of Barriers to Internal Rotation by Means of Electron Diffraction. Ferrocene and Ruthenocene. SciSpace. Link

-

Takusagawa, F., & Koetzle, T. F. (n.d.). A Neutron Diffraction Study of the Crystal Structure. Amanote Research. Link

-

Density Functional Study of Molecular Orbitals of Ferrocene and Cobaltocene Molecules. (n.d.). Link

-

ResearchGate. (n.d.). Rotational energy profile of substituted ferrocene obtained by varying.... Link

Sources

- 1. esrf.fr [esrf.fr]

- 2. Internal Rotation of Cyclopentadienyl Rings in Ferrocene Derivatives [scirp.org]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. Ring rotation of ferrocene in interlocked molecules in single crystals - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06876D [pubs.rsc.org]

- 5. Ring rotation of ferrocene in interlocked molecules in single crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ferrocene - Wikipedia [en.wikipedia.org]

- 7. trygvehelgaker.no [trygvehelgaker.no]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Ferrocene Orientation Determined Intramolecular Interactions Using Energy Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. (PDF) A Neutron Diffraction Study of the Crystal Structure [research.amanote.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. NMR at cryogenic temperatures: A {sup 13}C NMR study of ferrocene (Journal Article) | OSTI.GOV [osti.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. pubs.aip.org [pubs.aip.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. ill.eu [ill.eu]

Methodological & Application

Application Note: A Comprehensive Guide to the Friedel-Crafts Acylation of Ferrocene

Abstract: This document provides a detailed protocol and scientific rationale for the Friedel-Crafts acylation of ferrocene, a foundational electrophilic aromatic substitution reaction in organometallic chemistry. We delve into the reaction mechanism, provide a step-by-step guide for synthesis and purification, and outline key analytical techniques for product characterization. This guide is intended for researchers and chemists seeking a robust and well-understood method for the functionalization of the ferrocenyl moiety.

Introduction: The Unique Aromaticity of Ferrocene

Ferrocene, [Fe(C₅H₅)₂], is a quintessential organometallic "sandwich" compound where an iron(II) cation is coordinated between two parallel cyclopentadienyl (Cp) anions.[1] The delocalized π-electrons of the Cp rings bestow aromatic character upon the molecule, allowing it to undergo electrophilic aromatic substitution reactions analogous to benzene.[2][3] However, the Cp ligands in ferrocene are significantly more electron-rich and thus more nucleophilic than benzene. This enhanced reactivity enables reactions like the Friedel-Crafts acylation to proceed under much milder conditions, often using phosphoric acid as a catalyst instead of a more aggressive Lewis acid like aluminum chloride (AlCl₃).[2][4][5]

The acylation of ferrocene to produce acetylferrocene is a cornerstone experiment that not only demonstrates the aromatic nature of metallocenes but also serves as a gateway to a diverse range of ferrocene derivatives with applications in catalysis, materials science, and medicinal chemistry.

Reaction Mechanism: The Path to Acylation

The Friedel-Crafts acylation of ferrocene is a two-step electrophilic aromatic substitution. The causality behind the protocol's steps is rooted in this mechanism.

Step 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the protonation of acetic anhydride by the phosphoric acid catalyst. This creates a highly unstable intermediate that readily cleaves to form acetic acid and the critical electrophile: a resonance-stabilized acylium ion.[6][7]

Step 2: Nucleophilic Attack and Aromatic Substitution The electron-rich cyclopentadienyl ring of ferrocene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6][7][8] This forms a carbocation intermediate, which quickly restores its aromaticity by losing a proton. The base (conjugate base of the acid or solvent) abstracts this proton to yield the final product, acetylferrocene, and regenerate the acid catalyst.

The introduction of the first acetyl group is an electron-withdrawing and thus deactivating group.[9][10] This deactivation makes the mono-acylated ring significantly less reactive towards further electrophilic attack, ensuring that monoacetylferrocene is the major product and minimizing the formation of the 1,1'-diacetylferrocene byproduct.[4][11]

Caption: Workflow of the Friedel-Crafts acylation of ferrocene.

Materials and Reagents

Proper preparation and handling of reagents are critical for success and safety. All glassware should be thoroughly dried before use.[12]

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Key Hazards |

| Ferrocene | Fe(C₅H₅)₂ | 186.04 | ~1.5 | Toxic[9][13] |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 1.08 | Corrosive, Lachrymator[10][14] |

| Phosphoric Acid (85%) | H₃PO₄ | 98.00 | 1.685 | Corrosive, Causes Burns[10][14] |

| Dichloromethane | CH₂Cl₂ | 84.93 | 1.33 | Volatile, Suspected Carcinogen |

| Hexanes | C₆H₁₄ | ~86.18 | ~0.66 | Flammable, Irritant |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | Extremely Flammable |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 2.20 | Irritant |

Detailed Experimental Protocol

This protocol is designed for a standard laboratory scale synthesis and purification.

Part A: Synthesis of Crude Acetylferrocene

-

Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add ferrocene (1.0 g).[15]

-

Reaction Setup: In a fume hood, carefully add acetic anhydride (3.3 mL) followed by 85% phosphoric acid (0.7 mL) to the flask.[15][16] Attach a reflux condenser fitted with a drying tube containing calcium chloride.

-

Heating: Immerse the flask in a pre-heated water bath at 70-80°C. Stir the mixture vigorously for 20 minutes.[15][16] The solution will darken significantly.

-

Reaction Quenching: Remove the flask from the heat and allow it to cool for a few minutes. Carefully pour the warm mixture onto approximately 25-30 g of crushed ice in a beaker with constant stirring.[15][16]

-

Neutralization: Once all the ice has melted, slowly add solid sodium bicarbonate in small portions to neutralize the acid.[15] Continue adding until the effervescence (CO₂ evolution) ceases. Check the pH with litmus paper to ensure it is neutral or slightly basic.

-

Isolation: Cool the mixture in an ice bath for 5-10 minutes to complete precipitation.[16] Collect the resulting brown solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts. Allow the product to air dry on the filter paper.

Part B: Purification by Column Chromatography

Column chromatography separates the components based on their differing polarities. Ferrocene is non-polar, while acetylferrocene is moderately polar.

-

Column Preparation: Prepare a chromatography column by first placing a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Fill the column about two-thirds full with a slurry of silica gel in hexanes.[12] Drain the excess solvent until the solvent level is just above the sand layer. Crucially, never let the column run dry. [5]

-

Sample Loading: Dissolve the crude, dried solid in a minimal amount of dichloromethane (~2-3 mL). Add a small amount of silica gel (~0.5 g) to this solution and evaporate the solvent to obtain a dry, free-flowing powder.[13] Carefully add this powder to the top of the prepared column. Add another thin layer of sand on top to protect the surface.[12]

-

Elution - Fraction 1 (Ferrocene): Begin eluting the column with hexanes (or petroleum ether).[5][9] A distinct yellow-orange band of unreacted ferrocene will travel down the column. Collect this fraction in a pre-weighed flask until the eluent is colorless.

-

Elution - Fraction 2 (Acetylferrocene): Switch the eluting solvent to a more polar mixture, such as 1:1 hexanes:diethyl ether or 10:1 petroleum ether:ethyl acetate.[11][15] An orange-red band corresponding to acetylferrocene will begin to move down the column.[5] Collect this second fraction in a separate pre-weighed flask.

-

Product Recovery: Remove the solvent from each collected fraction using a rotary evaporator. The first flask will contain recovered ferrocene (yellow solid), and the second will contain the purified acetylferrocene (orange needle-like crystals).[11]

-

Analysis: Determine the mass and calculate the percent yield of the purified acetylferrocene. Characterize the product using the methods described below.

Product Characterization: Validating the Synthesis

Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for monitoring the reaction's progress and assessing the purity of column fractions.[11]

-

Stationary Phase: Silica gel plate

-

Mobile Phase: 4:1 Petroleum Ether / MTBE[13]

-

Expected Results: Ferrocene is less polar and will travel further up the plate (higher Rf, e.g., ~0.79), while acetylferrocene is more polar and will have a lower Rf value (e.g., ~0.31).[13]

Melting Point

A sharp melting point close to the literature value is a strong indicator of purity.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum of the product is the appearance of a strong absorption band characteristic of a carbonyl group, which is absent in the starting material, ferrocene.[12][17]

-

C=O Stretch: ~1670 cm⁻¹

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃): The ¹H NMR spectrum provides definitive structural confirmation. The high symmetry of ferrocene results in a single peak, while the acetylated product shows a more complex pattern.[15]

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ferrocene | ~4.16 | Singlet | 10H | All Cp protons[15][16] |

| Acetylferrocene | ~2.39 | Singlet | 3H | Methyl protons (-CH₃)[7][15] |

| ~4.19 | Singlet | 5H | Unsubstituted Cp ring protons[15][16] | |

| ~4.49 | Multiplet (t) | 2H | Protons on substituted Cp ring | |

| ~4.77 | Multiplet (t) | 2H | Protons on substituted Cp ring[15] |

Safety and Waste Management

-

Personal Protective Equipment (PPE): Safety goggles must be worn at all times.[10] Wear nitrile gloves when handling reagents, especially the corrosive acetic anhydride and phosphoric acid.[14] All manipulations involving volatile or corrosive liquids should be performed in a certified chemical fume hood.[10][14]

-

Chemical Hazards: Acetic anhydride is corrosive and a lachrymator (tear gas).[14] Phosphoric acid can cause severe chemical burns.[5][14]

-

Waste Disposal: The neutralized aqueous filtrate from the workup can typically be flushed down the drain with copious amounts of water, subject to local regulations.[12] All organic solvents and solutions containing ferrocene/acetylferrocene should be collected in a designated halogenated organic waste container.

References

-

Carbon, R. (n.d.). Synthesis and Reactions of Ferrocene. Magritek. Available at: [Link]

-

Study.com. (n.d.). Acetylation of Ferrocene | Definition & Mechanism. Available at: [Link]

-

AZoM. (2014). An Introduction to the Synthesis and Reactions of Ferrocene. Available at: [Link]

-

University of Delaware. (n.d.). Preparation of Acetylferrocene. Department of Chemistry & Biochemistry. Available at: [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Friedel-Crafts Acylation of Ferrocene and Column Chromatography of the Product. Mount Holyoke College. Available at: [Link]

-

Anasazi Instruments. (n.d.). Friedel Crafts Acetylation of Ferrocene. Available at: [Link]

-

DocPlayer. (n.d.). The Acetylation of Ferrocene. Available at: [Link]

-

ACS Publications. (2022). Two-Step Experiment for Undergraduate Organic Chemistry Laboratory Using Green Techniques: Synthesis of Acetylferrocene and Its Reduction to (±)-1-Ferrocenylethanol. Journal of Chemical Education. Available at: [Link]

-

Prezi. (n.d.). Synthesis and Purification of Acetylferrocene. Available at: [Link]

-

UCLA. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]

-

Feng, K., et al. (n.d.). Synthesis and Characterization of Acetylferrocene. Available at: [Link]

-

Truman State University. (2012). Friedel-Crafts Acylation of Ferrocene: Acetylferrocene. Available at: [Link]

-

Utah Tech University. (n.d.). Friedel-Crafts Acylation of Ferrocene. Available at: [Link]

-

Cal State LA. (n.d.). Acylation of Ferrocene. Available at: [Link]

-

Chegg. (2020). Solved Friedel-Crafts Acylation of Ferrocene. Available at: [Link]

-

Scribd. (n.d.). Friedel-Crafts Acylation of Ferrocene Experiment. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic, Structural and Molecular Docking Studies of Some New Nano-Sized Ferrocene-Based Imine Chelates. Available at: [Link]

-

YouTube. (2021). EAS Synthesis of Acetylferrocene Experiment S21. Available at: [Link]

Sources

- 1. prezi.com [prezi.com]

- 2. maths.tcd.ie [maths.tcd.ie]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. Microscale Friedel-Crafts Acylation of Ferrocene: Acetylferrocene | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. study.com [study.com]

- 7. aiinmr.com [aiinmr.com]

- 8. Solved Friedel-Crafts Acylation of Ferrocene "riedel-Crafts | Chegg.com [chegg.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. Preparation of Acetylferrocene [www1.udel.edu]

- 14. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 15. magritek.com [magritek.com]

- 16. azom.com [azom.com]

- 17. youtube.com [youtube.com]

Application Note: Catalytic Applications of Chiral Ferrocenyl Ligands

Executive Summary & Mechanism

Chiral ferrocenyl ligands represent the gold standard in asymmetric catalysis, particularly for industrial-scale pharmaceutical synthesis. Unlike C2-symmetric ligands (e.g., BINAP), ferrocenyl ligands like Josiphos , Walphos , and Taniaphos derive their stereoselectivity from a unique combination of planar chirality (from the substituted ferrocene backbone) and central chirality (usually at the

The "Sandwich" Effect

The ferrocene scaffold acts as a rigid, electron-rich "sandwich" unit. This geometry allows the ligand to project substituents into the metal's coordination sphere with high precision, creating a "chiral pocket" that strictly controls substrate approach.

Key Mechanistic Advantages:

-

Modularity: The electronic and steric properties can be tuned independently at two phosphine sites (P1 and P2).

-

Bite Angle Flexibility: Different backbones (e.g., Josiphos vs. Walphos) offer varying bite angles, crucial for distinguishing between Rh, Ir, and Pd catalytic cycles.

-

Air Stability: The ferrocene backbone is robust, often allowing easier handling compared to air-sensitive alkyl-phosphines.

Ligand Selection Strategy

Selecting the correct ferrocenyl ligand is non-trivial due to the vast library available (over 150 variants). Use the following comparative matrix and decision tree to guide your screening.

Table 1: Ferrocenyl Ligand Family Characteristics

| Ligand Family | Chirality Type | Primary Metal | Bite Angle | Best Application | Industrial Example |

| Josiphos | Planar + Central | Rh, Ir, Cu | ~93° | Hydrogenation (C=C, C=N), Hydroamination | Sitagliptin (Merck) |

| Walphos | Planar + Central | Rh, Pd | ~108° | Hydrogenation of hindered substrates, Cross-coupling | Taranabant intermed. |

| Taniaphos | Planar + Central | Rh, Cu | ~98° | Hydrogenation of functionalized olefins, Allylic alkylation | Generic APIs |

| Mandyphos | C2-Symmetric | Rh | Flexible | Hydrogenation of dehydroamino acids | Various |

Visualization: Ligand Selection Decision Tree

The following logic flow guides the selection process based on substrate class.

Figure 1: Decision matrix for selecting the optimal ferrocenyl ligand family based on substrate unsaturation and steric demand.

Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol describes the asymmetric hydrogenation of an

Reagents & Equipment

-

Pre-catalyst:

(Bis(1,5-cyclooctadiene)rhodium(I) chloride dimer). -

Ligand:

-Josiphos (e.g., SL-J001-1). -

Substrate: Prochiral enamide (0.5 mmol scale).

-

Solvent: Degassed Methanol (MeOH) or Trifluoroethanol (TFE).

-

Equipment: High-pressure stainless steel autoclave (Parr), glass liners, glovebox (or Schlenk line).

Experimental Workflow

Step 1: Catalyst Preparation (In-Situ)

-

Why In-Situ? While isolated complexes are stable, in-situ mixing allows for rapid screening of ligand-to-metal (L/M) ratios.

-

In a N2-filled glovebox, weigh

(2.5 mg, 0.005 mmol, 1 mol% Rh) into a 4 mL vial. -

Add

-Josiphos ligand (1.1 eq relative to Rh, 0.011 mmol). -

Add 1.0 mL of degassed MeOH.

-

Stir at room temperature for 15–30 minutes.

-

Observation: Solution should turn from yellow/orange to a deep reddish-orange, indicating formation of the active cationic species (if a non-coordinating anion salt was used) or the neutral precatalyst.

-

Step 2: Substrate Loading

-

Weigh the enamide substrate (0.5 mmol) into a separate glass liner equipped with a magnetic stir bar.

-

Dissolve substrate in 2.0 mL degassed MeOH.

-

Transfer the catalyst solution (from Step 1) into the substrate liner via syringe.

-

Critical Check: Ensure the total volume is consistent if running parallel screens to maintain concentration (typically 0.1 M to 0.5 M).

-

Step 3: Hydrogenation[2]

-

Place the glass liner into the autoclave.

-

Seal the autoclave and remove from glovebox.

-

Purge Cycle: Connect to H2 line. Pressurize to 5 bar, then vent. Repeat 3 times to remove all traces of N2/O2.

-

Pressurize to reaction pressure (typically 10–30 bar for enamides).

-

Stir at 500–800 rpm at required temperature (RT to 50°C).

-

Time: Run for 12–24 hours.

-

Step 4: Workup & Analysis

-

Vent H2 gas carefully (fume hood).

-

Concentrate the reaction mixture by rotary evaporation.

-

Conversion Check: Analyze crude by

H-NMR. Look for disappearance of vinylic protons. -

Enantioselectivity (ee): Dissolve in isopropanol/heptane and analyze via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for Rh-Josiphos catalyzed hydrogenation.

Application Note: Synthesis of Sitagliptin (Case Study)

The industrial synthesis of Sitagliptin (Januvia®) by Merck & Co. and Solvias is the definitive proof-of-concept for this technology.

-

Challenge: Synthesizing a chiral

-amino acid derivative with high enantiopurity. -

Solution: Asymmetric hydrogenation of an unprotected enamine.[2]

-

Catalyst: Rh(I) /

Bu-Josiphos (Ligand: J002-1 ). -

Conditions: The reaction runs at high substrate concentration in MeOH without protecting groups on the amine, a rarity in hydrogenation.

-

Outcome: >95% ee, >99% yield, with Turnover Numbers (TON) exceeding 2,000.

-

Significance: This process eliminated a waste-heavy chiral auxiliary route, winning the Presidential Green Chemistry Challenge Award .

Troubleshooting & Optimization

Even with robust ferrocenyl ligands, failures occur. Use this diagnostic table.

| Symptom | Probable Cause | Corrective Action |

| No Conversion | Catalyst Poisoning (O2/S) | Degas solvents thoroughly (freeze-pump-thaw). Ensure substrate is free of sulfur/halide impurities. |

| Low Conversion | Induction Period / Sterics | Increase H2 pressure (up to 50 bar). Increase Temp (careful with ee). Add additives (e.g., HBF4 to activate pre-catalyst). |

| Low ee | Wrong Solvent / H2 Pressure | Change solvent (MeOH |

| Ligand Oxidation | Air Exposure | Check |

References

-

Solvias AG. Ligand Portfolio & Technology. Available at: [Link]

-

Hansen, K. B., et al. (2009). "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798-8804.[2] [Link]

-

Blaser, H. U., et al. (2003).[3] "Josiphos ligands: from discovery to technical applications." Topics in Catalysis, 19, 3-16. [Link]

-

Togni, A. (1996). "Planar-Chiral Ferrocenes: Synthetic Methods and Applications." Angewandte Chemie International Edition, 35(13-14), 1475-1477. [Link]

-

Hsiao, Y., et al. (2004). "Highly Efficient Synthesis of

-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society, 126(32), 9918-9919. [Link]

Sources

Precision Synthesis and Validation of Ferrocene-Containing Macromolecules

Executive Summary

Ferrocene-containing polymers and dendrimers represent a cornerstone of metallopolymer chemistry, offering unique redox reversibility, thermal stability, and catalytic activity. These materials are critical in the development of ROS-responsive drug delivery vectors , biosensors , and charge-storage materials .

This guide departs from standard textbook synthesis to focus on field-proven, high-fidelity protocols . We address the specific challenges of handling organometallic monomers—specifically the strain sensitivity of silaferrocenophanes and the catalyst poisoning potential in radical polymerizations.

Part 1: Main-Chain Engineering (Polyferrocenylsilanes)

Strategic Overview

The gold standard for main-chain ferrocene polymers is Poly(ferrocenylsilane) (PFS) . Unlike side-chain polymers, PFS incorporates the iron center directly into the backbone, leading to unique electronic communication between centers.

The Method: Thermal Ring-Opening Polymerization (ROP).[1][2]

Why this method? While anionic ROP offers tighter control, Thermal ROP is the most robust "workhorse" method for generating high molecular weight (

Protocol: Thermal ROP of [1]Silaferrocenophane[1][3][4]

1. Pre-requisites & Materials

-

Monomer: Dimethylsila[1]ferrocenophane (fs). Note: This monomer is strained and ring-tilted (approx 21°). Purity is paramount.

-

Vessel: Heavy-wall Pyrex polymerization ampoule (flame-sealable).

-

Environment: Inert atmosphere (Argon/Nitrogen glovebox).

2. Step-by-Step Workflow

-

Monomer Purification: Sublime the crude monomer at 60°C (0.01 mmHg) onto a water-cooled cold finger. Recrystallize from hexanes if necessary. Critical: Impurities act as chain terminators.

-

Loading: In a glovebox, load 1.0 g of purified monomer into the Pyrex ampoule.

-

Sealing: Attach the ampoule to a high-vacuum line (

mmHg). Freeze the monomer with liquid -

Polymerization: Place the sealed ampoule in a temperature-controlled oven at 130°C for 24–48 hours .

-

Visual Cue: The orange crystalline monomer will melt and eventually turn into an amber, immobile resin.

-

-

Work-up:

-

Cool to room temperature.[3] Break the ampoule (use safety glasses/gloves).

-

Dissolve the resin in THF (approx. 10 mL).

-

Precipitate dropwise into excess methanol (200 mL) with vigorous stirring.

-

Filter the fibrous amber polymer and dry under vacuum at 40°C.

-

3. Quality Control Checkpoint

-

H NMR (C

-

Shift Diagnostic: The Cp ring protons in the strained monomer appear as pseudo-triplets. In the polymer, they shift upfield and broaden.

-

GPC: Target

Da; PDI

Visualization: Thermal ROP Workflow

Figure 1: Workflow for the Thermal Ring-Opening Polymerization of strained ferrocenophanes.

Part 2: Side-Chain Precision (ATRP of Ferrocenyl Methacrylates)

Strategic Overview

For applications requiring precise molecular weight distributions (PDI < 1.2) or block copolymer architectures (e.g., for micellar drug delivery), Atom Transfer Radical Polymerization (ATRP) is superior.

The Challenge: Ferrocene can undergo oxidation by the Cu(II) deactivator in ATRP, potentially stalling the reaction. The Solution: Use of high-affinity ligands (e.g., PMDETA or Me6TREN) and strict oxygen removal.

Protocol: ATRP of Ferrocenylmethyl Methacrylate (FMMA)

1. Reaction Setup

-

Monomer: FMMA (Synthesized via methacryloyl chloride + ferrocenemethanol).

-

Initiator: Ethyl

-bromoisobutyrate (EBiB). -

Catalyst System: CuBr (99.999%) / PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).

-

Solvent: Anisole or Toluene (degassed).

2. Step-by-Step Workflow

-

Stoichiometry: Target a ratio of [Monomer]:[Initiator]:[CuBr]:[Ligand] = 50:1:1:1.

-

Deoxygenation (Freeze-Pump-Thaw):

-

Place monomer, initiator, ligand, and solvent in a Schlenk flask.

-

Freeze in liquid

, evacuate vacuum, thaw in warm water. Repeat 3 cycles . -

Why: Oxygen irreversibly oxidizes Cu(I) to Cu(II) and ferrocene to ferrocenium, killing the "living" nature of the chain.

-

-